molecular formula C6H9ClN2O2 B2960029 1-(2-Chloropropanoyl)imidazolidin-2-one CAS No. 869709-86-4

1-(2-Chloropropanoyl)imidazolidin-2-one

Cat. No.: B2960029
CAS No.: 869709-86-4
M. Wt: 176.6
InChI Key: BHXYGXVFGPOPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-Chloropropanoyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloropropanoyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropanoyl)imidazolidin-2-one involves its reactivity with various nucleophiles and electrophiles. The chlorinated propanoyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. The imidazolidinone ring can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

1-(2-Chloropropanoyl)imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various research and industrial applications.

Biological Activity

1-(2-Chloropropanoyl)imidazolidin-2-one is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes an imidazolidinone ring and a chloropropanoyl group, contributes to its diverse pharmacological properties. This article delves into the biological activities associated with this compound, supported by research findings and case studies.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies indicate that it exhibits effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation is attributed to its interaction with cellular signaling pathways involved in apoptosis.

Case Study: Breast Cancer Cell Line MCF-7

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results demonstrated:

  • A dose-dependent decrease in cell viability.
  • Induction of apoptosis markers such as caspase activation and PARP cleavage.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Research Findings

A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound resulted in:

  • Reduced levels of TNF-alpha and IL-6.
  • Decreased expression of COX-2, an enzyme associated with inflammation.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Signal Transduction Modulation : It influences pathways related to apoptosis and inflammation, modulating the cellular response to stressors.
  • Direct Cytotoxicity : The chloropropanoyl group may contribute to direct cytotoxic effects on rapidly dividing cells, such as cancer cells.

Properties

IUPAC Name

1-(2-chloropropanoyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-4(7)5(10)9-3-2-8-6(9)11/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXYGXVFGPOPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.